molecular formula C15H15N3O B5889091 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone

1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone

Cat. No. B5889091
M. Wt: 253.30 g/mol
InChI Key: RBVABKCLWYVMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone is a chemical compound that has been studied extensively by researchers for its potential applications in various fields. This compound is also known as GSK-3 inhibitor VIII and has been found to have significant effects on biochemical and physiological processes.

Mechanism of Action

1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone inhibits GSK-3 by binding to its ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various cellular processes. GSK-3 is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway. Inhibition of GSK-3 by 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone can lead to activation of these pathways and subsequent effects on cellular processes.
Biochemical and Physiological Effects
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has been found to have significant effects on biochemical and physiological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta accumulation and tau hyperphosphorylation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has been found to have potential applications in diabetes by improving insulin sensitivity and reducing glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone in lab experiments include its potent inhibition of GSK-3 and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone. One direction is to further investigate its potential therapeutic applications in Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its effects on other signaling pathways and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone involves several steps. The starting material for the synthesis is 1-methyl-1H-benzimidazole-2-carbaldehyde, which is reacted with 1-methyl-5-(pyrrol-3-yl)pyrazole-4-carboxylic acid to form the intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product, 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone.

Scientific Research Applications

1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes. GSK-3 has been implicated in the development of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, inhibition of GSK-3 by 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has potential therapeutic applications in these diseases.

properties

IUPAC Name

1-[1-methyl-5-(1-methylbenzimidazol-2-yl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(19)11-8-14(17(2)9-11)15-16-12-6-4-5-7-13(12)18(15)3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVABKCLWYVMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C2=NC3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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